N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Overview
Description
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorene backbone, a sulfonamide group, and a pyridine-thio linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide typically involves multiple steps, including the formation of the fluorene backbone, introduction of the sulfonamide group, and the attachment of the pyridine-thio moiety. Common synthetic routes may involve:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the fluorene and pyridine-thio groups.
Sulfonation: Introduction of the sulfonamide group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide: can be compared to other sulfonamide derivatives and fluorene-based compounds.
Benzothiazole derivatives: These compounds share similar structural features and have been studied for their anti-tubercular and anti-cancer properties.
Pyridine derivatives: Known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique combination of a fluorene backbone with a sulfonamide and pyridine-thio moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-9H-fluorene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2S2/c25-22-15-18(8-11-23(22)30-24-7-3-4-12-26-24)27-31(28,29)19-9-10-21-17(14-19)13-16-5-1-2-6-20(16)21/h1-12,14-15,27H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINSQSZADBLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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